3-Amino-2-methoxypropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

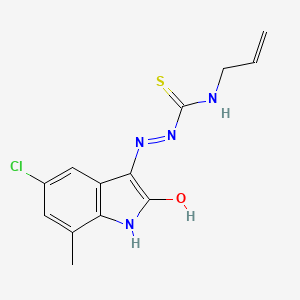

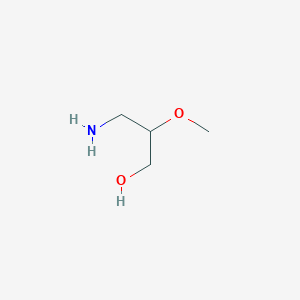

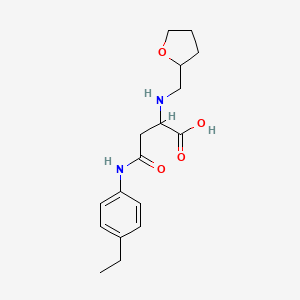

3-Amino-2-methoxypropan-1-ol , also known as 1-amino-3-methoxypropan-2-ol , is a chemical compound with the molecular formula C₄H₁₂ClNO₂ . It is a colorless, hygroscopic solid that plays a significant role in various synthetic processes and pharmaceutical applications .

Synthesis Analysis

The synthesis of 3-amino-2-methoxypropan-1-ol involves several methods, including alkylation , reduction , and protecting group manipulations . One common approach is the reduction of 3-nitro-2-methoxypropan-1-ol using a suitable reducing agent (e.g., sodium borohydride or hydrogen gas over a metal catalyst ). The resulting amino alcohol can then be isolated and characterized .

Molecular Structure Analysis

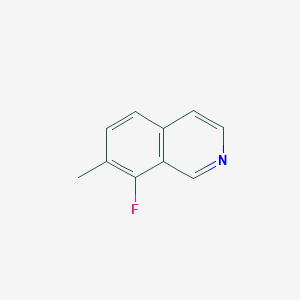

The compound’s molecular structure consists of an amino group (-NH₂) attached to the carbon atom adjacent to the methoxy group (-OCH₃) . The hydroxyl group (-OH) on the adjacent carbon completes the structure. The hydrochloride salt form is commonly encountered in research and industrial settings .

Chemical Reactions Analysis

3-Amino-2-methoxypropan-1-ol participates in various chemical reactions, including amine derivatization , esterification , and alkylation . It serves as a building block for the synthesis of more complex molecules, such as pharmaceutical intermediates and chiral ligands .

Physical And Chemical Properties Analysis

科学的研究の応用

Antimalarial Activity

3-Amino-2-methoxypropan-1-ol derivatives exhibit potential in antimalarial applications. For instance, the synthesis of 2-amino-3-arylpropan-1-ols and their evaluation against Plasmodium falciparum strains have been explored. Some of these compounds demonstrated moderate antiplasmodial activity, highlighting their potential in malaria treatment (D’hooghe et al., 2011).

Enzymatic Resolution in Asymmetric Synthesis

3-Amino-2-methoxypropan-1-ol derivatives have been studied for their role in the enzymatic resolution of chiral 1,3-amino alcohols. This process is crucial in the asymmetric synthesis of compounds like (S)-dapoxetine, demonstrating the importance of these derivatives in pharmaceutical synthesis (Torre et al., 2006).

Oligonucleotide Synthesis

The compound has been utilized in the synthesis of oligonucleotides containing a primary amino group at the 5'-terminus. This application is significant in molecular biology for creating modified oligonucleotides for research and therapeutic purposes (Connolly, 1987).

Industrial and Chemical Synthesis

2-Methoxypropan-1-ol, closely related to 3-amino-2-methoxypropan-1-ol, is involved in various industrial applications. It's a by-product in manufacturing processes and is found in paints, solvents, varnishes, and as a chemical synthesis intermediate (Kilanowicz-Sapota & Klimczak, 2021).

Catalytic Amination

Studies on the catalytic amination of similar compounds, such as 1-methoxy-2-propanol, over silica-supported nickel, have shown the potential of these compounds in chemical reactions essential for producing various industrial and pharmaceutical products (Bassili & Baiker, 1990).

作用機序

The compound’s specific mechanism of action depends on its context within a larger chemical or biological system. As an amino alcohol, it can act as a nucleophile in reactions involving carbonyl compounds or other electrophiles. Its reactivity and selectivity are influenced by neighboring functional groups and reaction conditions .

将来の方向性

Research on 3-amino-2-methoxypropan-1-ol continues to explore its applications in drug synthesis, catalysis, and materials science. Future investigations may focus on optimizing synthetic routes, developing new derivatives, and understanding its biological interactions .

For more detailed information, you can refer to the provided references .

特性

IUPAC Name |

3-amino-2-methoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJJZSYLNCLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methoxypropan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2631874.png)

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)

![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2631890.png)

![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631895.png)